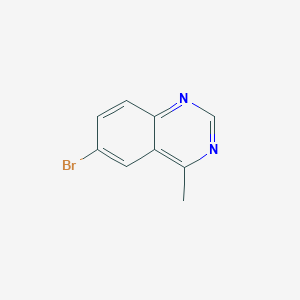

6-Bromo-4-methylquinazoline

Description

BenchChem offers high-quality 6-Bromo-4-methylquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-4-methylquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-methylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c1-6-8-4-7(10)2-3-9(8)12-5-11-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQONPSNFIBNMQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60699616 | |

| Record name | 6-Bromo-4-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60699616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69674-27-7 | |

| Record name | 6-Bromo-4-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60699616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-4-methylquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 6-Bromo-4-methylquinazoline from 5-Bromoanthranilic Acid

Abstract

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents, including notable anticancer drugs that target critical signaling pathways.[1] This technical guide provides an in-depth, field-proven methodology for the synthesis of 6-bromo-4-methylquinazoline, a valuable building block for drug discovery, starting from the readily available 5-bromoanthranilic acid. We will dissect a robust, three-step synthetic pathway, elucidating the mechanistic underpinnings of each transformation, providing detailed experimental protocols, and offering expert insights into process optimization and troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable route to this key intermediate.

Introduction: The Significance of the Quinazoline Scaffold

Quinazoline and its derivatives are a cornerstone class of nitrogen-containing heterocyclic compounds, renowned for their broad spectrum of pharmacological activities.[2] The fusion of a benzene ring and a pyrimidine ring creates a unique electronic and structural architecture, enabling these molecules to interact with a wide array of biological targets. Notably, quinazolinone derivatives are prominent as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[1] The development of drugs like Gefitinib and Erlotinib has validated the quinazoline core as a critical pharmacophore for ATP-competitive inhibition of the EGFR tyrosine kinase domain, effectively blocking downstream signaling and inhibiting tumor proliferation.[1]

The target molecule of this guide, 6-bromo-4-methylquinazoline (CAS: 69674-27-7), serves as a versatile synthetic intermediate.[3] The bromine atom at the C6 position provides a reactive handle for further functionalization via modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic exploration of structure-activity relationships (SAR).[4][5] The methyl group at the C4 position can also be critical for modulating potency and selectivity against specific biological targets. This guide details a logical and efficient pathway from 5-bromoanthranilic acid to this high-value compound.

Overall Synthetic Strategy

The transformation of 5-bromoanthranilic acid into 6-bromo-4-methylquinazoline is most effectively achieved through a three-step sequence. This strategy involves the initial formation of the quinazoline core as a quinazolin-4-one, followed by functional group manipulations to install the desired methyl group at the C4 position. This approach ensures high regioselectivity and leverages well-established, reliable chemical transformations.

Figure 1: Three-step synthetic workflow.

Part I: Synthesis of 6-Bromoquinazolin-4(3H)-one (Intermediate 1)

The foundational step in this synthesis is the construction of the heterocyclic core via the Niementowski quinazoline synthesis.[6][7] This classic reaction involves the condensation of an anthranilic acid with an amide, typically at elevated temperatures, to form the corresponding quinazolin-4-one.[8]

Reaction Mechanism: The Niementowski Synthesis

The mechanism proceeds through an initial acylation of the primary amine of 5-bromoanthranilic acid by formamide, which serves as the C1 source for the pyrimidine ring. This forms an N-formyl intermediate, which undergoes an intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the carboxylic acid carbon. Subsequent dehydration drives the reaction forward to yield the stable, aromatic 6-bromoquinazolin-4(3H)-one ring system.[1]

Caption: Mechanism of the Niementowski reaction.

Detailed Experimental Protocol

-

Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-bromoanthranilic acid (1.0 eq) and formamide (10-20 eq).[9][10]

-

Causality: A large excess of formamide is used as both the reagent and the solvent, driving the reaction to completion.

-

-

Reaction: Heat the reaction mixture to 130-150 °C and maintain for 2-4 hours.[8][9] The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Causality: High temperatures are required to overcome the activation energy for both the initial acylation and the final dehydration step.

-

-

Workup: Cool the reaction mixture to room temperature, which typically results in the precipitation of the product. Pour the mixture into cold water or onto crushed ice to fully precipitate the solid.[11]

-

Purification: Collect the crude product by vacuum filtration. Wash the solid sequentially with cold water and a small amount of cold ethanol to remove residual formamide and other impurities. The product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield 6-bromoquinazolin-4(3H)-one as a white to off-white solid.[4][11]

Part II: Synthesis of 6-Bromo-4-chloroquinazoline (Intermediate 2)

With the quinazolinone core constructed, the next step is to activate the C4 position for nucleophilic substitution. This is achieved by converting the C4-hydroxyl group (in the lactam tautomer) into a more reactive leaving group, a chloro group.

Reaction Overview: Deoxy-chlorination

The conversion of the quinazolin-4-one to a 4-chloroquinazoline is a standard transformation accomplished using a potent chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[12][13] POCl₃ is often used, acting as both the reagent and solvent.

Detailed Experimental Protocol

-

Reagent Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and equipped with a reflux condenser, carefully add 6-bromoquinazolin-4(3H)-one (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, 5-10 eq). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[13]

-

Causality: POCl₃ is a highly reactive and corrosive liquid. The reaction must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) is mandatory.[14]

-

-

Reaction: Heat the mixture to reflux (approx. 105-110 °C) for 3-5 hours. Monitor the reaction by TLC until the starting material is no longer visible.[13]

-

Workup: After cooling the reaction mixture to room temperature, carefully and slowly pour it onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic and will generate HCl gas.

-

Causality: This quenching step hydrolyzes the excess POCl₃. The slow addition to ice is critical to control the exothermic reaction and prevent splashing of the corrosive mixture.

-

-

Neutralization & Extraction: Once the quench is complete, neutralize the acidic aqueous slurry by the slow addition of a saturated sodium bicarbonate solution or aqueous ammonia until the pH is approximately 7-8. The product will precipitate as a solid, which can be collected by filtration. Alternatively, the product can be extracted into an organic solvent like dichloromethane or ethyl acetate.

-

Purification: Wash the collected solid or the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 6-bromo-4-chloroquinazoline can be purified by recrystallization from a suitable solvent (e.g., ethanol or heptane) or by column chromatography on silica gel.[12]

Part III: Synthesis of 6-Bromo-4-methylquinazoline (Final Product)

The final step involves the installation of the methyl group at the C4 position. The chloro group on Intermediate 2 is an excellent leaving group, making the C4 position susceptible to nucleophilic attack. Modern palladium-catalyzed cross-coupling reactions provide a highly efficient and versatile method for this C-C bond formation.

Reaction Overview: Palladium-Catalyzed Cross-Coupling

A Suzuki coupling reaction, using a methylboronic acid or its ester equivalent, is an excellent choice for this transformation. This reaction class is known for its functional group tolerance, mild reaction conditions, and high yields. The reaction requires a palladium catalyst, a suitable ligand, and a base.

Detailed Experimental Protocol

-

Reagent Setup: To a reaction vessel, add 6-bromo-4-chloroquinazoline (1.0 eq), methylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq), and a base such as sodium carbonate (Na₂CO₃, 3.0 eq) or potassium carbonate (K₂CO₃, 3.0 eq).[5]

-

Solvent & Degassing: Add a mixture of solvents, typically dioxane and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

-

Causality: Oxygen can oxidize the active Pd(0) catalyst, inhibiting the reaction. Degassing is crucial for ensuring catalytic activity.

-

-

Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere for 4-12 hours, monitoring by TLC for the consumption of the starting material.

-

Workup & Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to afford pure 6-bromo-4-methylquinazoline.

Data Summary and Characterization

| Compound | Structure | Molecular Formula | MW ( g/mol ) | Expected Yield | Physical Appearance |

| 5-Bromoanthranilic Acid | C₇H₆BrNO₂ | 216.03 | - | Off-white solid | |

| 6-Bromoquinazolin-4(3H)-one | C₈H₅BrN₂O | 225.04 | 70-85% | White to off-white solid[4] | |

| 6-Bromo-4-chloroquinazoline | C₈H₄BrClN₂ | 243.49 | 80-90% | Yellowish solid[13] | |

| 6-Bromo-4-methylquinazoline | C₉H₇BrN₂ | 223.07 | 65-80% | Solid[3] |

Characterization data for the final product, 6-bromo-4-methylquinazoline, would include ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The expected chemical shifts in the ¹H NMR spectrum would feature a singlet for the methyl group, and distinct aromatic protons corresponding to the quinazoline core.

Safety and Hazard Analysis

| Reagent | Key Hazards | Recommended Precautions |

| 5-Bromoanthranilic Acid | Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation. | Wear gloves, safety glasses, and a lab coat. Avoid generating dust. |

| Formamide | May damage fertility or the unborn child. | Obtain special instructions before use. Use in a well-ventilated area. |

| Phosphorus Oxychloride (POCl₃) | Fatal if inhaled, causes severe skin burns and eye damage. Reacts violently with water.[14] | Use only in a chemical fume hood. Wear heavy-duty gloves, face shield, and chemical-resistant apron. Have a suitable quenching agent ready. |

| Palladium Catalysts | May cause skin sensitization. Often pyrophoric on carbon supports. | Handle in an inert atmosphere if pyrophoric. Avoid inhalation of dust. |

| Acetic Anhydride | Flammable liquid. Corrosive to metals and tissue. Reacts violently with water.[15][16] | Keep away from heat and water. Wear appropriate protective gear.[15][16] |

Always consult the latest Safety Data Sheet (SDS) for each chemical before use.

References

- The Niementowski Quinazolinone Synthesis: A Technical Guide for Drug Discovery - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXvFhigFkh5tVVUbDualwIeq8Chw7429Ow3VlRGKkkEpHFKy_wJlKgRLMN5Wjfyt_xhx9ELRO8EK-MgFJ-5a5psx03GzHjV1rGhLIxWV2kORepoTw4x-Mv7-13RsLEs4TbUMC5UBZzxllMxZ3LPbdoSYHw7ANI349u8r6S5GuAHhRiEU6w-c9_22jbCaBWwJbGmBTEF59M2gDK6tyR0IuoUHosEBZZivQaCw==]

- Niementowski quinoline synthesis - Wikipedia. [URL: https://en.wikipedia.org/wiki/Niementowski_quinoline_synthesis]

- Niementowski quinazoline synthesis - Wikipedia. [URL: https://en.wikipedia.org/wiki/Niementowski_quinazoline_synthesis]

- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222731/]

- A Review on 4(3H)-quinazolinone synthesis - International Journal of Pharmaceutical Research and Applications (IJPRA). [URL: https://ijpra.com/index.php/ijpra/article/view/21]

- Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22075775/]

- The Foundational Chemistry and Therapeutic Applications of 6-Bromo-4-Quinazolinone: A Technical Guide - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuul8OclNzj8zZu4q4luv6f7ctdcYRFsNzYbtl67c9dddxjRHcz-yYxvWlqeJMI5L_fbxPFSXi9AO0UxhnKCFgLwUdxZQAt2oJep0-uircVALv2Yj7SpUT-1oYcpn7TY42hBsSZNFz87hzouX9wGkuIcdk0cdtaWiKh8W03jHoI8VQgiSODr_wvBuPavZ-8CjZC4zx87mP0uuBEo4V0qsbBHF9T64G4pqPPtJP7mR0ZSc7fQNjodW7hMlZ1VyUCEI9sg==]

- 6-Bromoquinazolin-4-ol: Chemical Properties and Synthesis Routes for R&D. [URL: https://www.guidechem.com/news/6-bromoquinazolin-4-ol-chemical-properties-and-synthesis-routes-for-r-d-1215024.html]

- synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities - SciSpace. [URL: https://typeset.

- ISSN: 0975-8585 April – June 2010 RJPBCS Volume 1 Issue 2 Page No. 366 - Research Journal of Pharmaceutical, Biological and Chemical Sciences. [URL: https://www.rjpbcs.com/pdf/2010/1(2)/.pdf]

- Synthesis of quinazolinones from reaction of formamide with anthranilic acids. - ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-quinazolinones-from-reaction-of-formamide-with-anthranilic-acids_fig2_328761168]

- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11293777/]

- 6-bromo-4-(4-methyl-1-piperazinyl)-2-phenylquinazoline - Guidechem. [URL: https://www.guidechem.com/product-1136496-38-2.html]

- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NOVEL QUINAZOLINONE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS - International Journal of Pharmaceutical Sciences and Research (IJPSR). [URL: https://ijpsr.

- Molecular Docking, ADME Studies, Synthesis, and Anti-oxidant Activity of Novel Quinazoline-4(3H)-one Derivatives | RGUHS Journal of Pharmaceutical Sciences. [URL: https://rjps.in/index.php/rjps/article/view/118]

- 5-bromoanthranilic acid - SD Fine-Chem. [URL: https://www.sdfine.com/media/msds/2-Amino-5-bromobenzoic_acid_MSDS.pdf]

- Synthesis and biological activity of certain derivatives of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline. Part 2 - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/1450956/]

- 6-Bromo-2-chloro-4-methylquinazoline - SpectraBase. [URL: https://spectrabase.com/spectrum/AT-37-1311-5/6-Bromo-2-chloro-4-methylquinazoline]

- A Comprehensive Technical Guide to the Synthesis of 2,7-Dimethylquinazolin-4(1H)-one from Anthranilic Acid Derivatives - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeC11AZCvWnAPh3iNJsyucsDOjNDStMdxG2FNxPxDKYit1CPVPLpIccK0ERuBL8l6Hq8aYn0dqdgdCBhy2KdXAyj3Amb0xSBQKt79YamwC32_aL5JlBWi__bBI9IEALHHm8D1789rdg4qQu8u4a3fa1ApiPZgtGa0YUqjQKUvvgxKN8-rMLyl5VZ2DO12ttjyjjoqXmdVjWjPDI_-pyjxsN7yKnI1aDwxTkanbC5GF8Cal80zvRnWw6VmFLvyiaG5g9BCTb9_pXbmtIRpjG6gnpvhm]

- 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders - CNR-IRIS. [URL: https://www.cnr.it/en/news/12209/6-methylquinazolin-4-3h-one-based-compounds-as-brd9-epigenetic-reader-binders.html]

- 6-Bromo-4-methylquinazoline | C9H7BrN2 | CID 53427707 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/53427707]

- SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES - Generis Publishing. [URL: https://books.generis-publishing.com/index.php/book/synthesis-of-some-quinazolin-4-one-series-heterocyclic-compounds-and-their-biological-activities/10/reader/40]

- Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst - ijarsct. [URL: https://ijarsct.co.in/Paper-10-217.pdf]

- SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES International Journal of Drug Development. [URL: https://www.ijddr.

- 6-Bromo-2-chloro-4-methylquinazoline | C9H6BrClN2 | CID 15269585 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/6-Bromo-2-chloro-4-methylquinazoline]

- Synthesis of 4(3H)–quinazolinones by cyclocondensation of anthranilic... - ResearchGate. [URL: https://www.researchgate.net/publication/327701389_Synthesis_of_43H-quinazolinones_by_cyclocondensation_of_anthranilic_acid_and_arylamines_with_acetic_anhydride]

- The bromination of anthranilic acid. - SciSpace. [URL: https://typeset.

- CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents. [URL: https://patents.google.

- Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b - Atlantis Press. [URL: https://www.atlantis-press.com/proceedings/smont-17/25883259]

- 6-bromo-4-methylquinazoline (C9H7BrN2) - PubChemLite. [URL: https://pubchemlite.ucd.ie/compound/53427707]

- 6-Bromo-4-methylquinazoline | 69674-27-7 - Benchchem. [URL: https://www.benchchem.com/product/b151609]

- N-Acetylanthranilic acid - Wikipedia. [URL: https://en.wikipedia.org/wiki/N-Acetylanthranilic_acid]

- Synthesis of tricyclic quinazolinones via intramolecular cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26472622/]

- SAFETY DATA SHEET - INEOS Group. [URL: https://www.ineos.com/globalassets/ineos-group/businesses/ineos-enterprises/sds/phosphorus-oxychloride-sds-us.pdf]

- 5-BROMO-N-(CARBOXYMETHYL)ANTHRANILIC ACID synthesis - chemicalbook. [URL: https://www.chemicalbook.com/synthesis/32253-75-1.html]

- 2 - SAFETY DATA SHEET. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSG%2FSDS%2F43242_SDS_US_EN.pdf]

- (PDF) Synthesis of 6-bromo-4-iodoquinoline - ResearchGate. [URL: https://www.researchgate.net/publication/320857973_Synthesis_of_6-bromo-4-iodoquinoline]

- Journal of Chemical and Pharmaceutical Research, 2012, 4(4):1947-1949 Research Article Synthesis and characterization of 3-( - JOCPR. [URL: https://www.jocpr.com/articles/synthesis-and-characterization-of-3paminophenylene-methyleneaminophenyl-6bromo2methylquinazoline4one.pdf]

- Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2742495/]

- ACETIC ANHYDRIDE - CAMEO Chemicals - NOAA. [URL: https://cameochemicals.noaa.gov/chemical/25]

- Safety Data Sheet: Acetic acid anhydride - Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-4110-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTQzOTB8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGUvaDExLzkwNzkzNDQxMjgwNjIucGRmfGE3YmYwNTQ2ZWI2N2Q4ZTYwZDBkYjQ5ZTI2MWMzZWY0ZGYyM2U3NjdhY2Y5Y2Q1ODc5NzY0ZDM2NDQ2Y2RjM2M]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 6-Bromo-4-methylquinazoline | C9H7BrN2 | CID 53427707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. iris.cnr.it [iris.cnr.it]

- 6. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]

- 7. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijprajournal.com [ijprajournal.com]

- 9. generis-publishing.com [generis-publishing.com]

- 10. ijarsct.co.in [ijarsct.co.in]

- 11. scispace.com [scispace.com]

- 12. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 13. atlantis-press.com [atlantis-press.com]

- 14. ineos.com [ineos.com]

- 15. ACETIC ANHYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. carlroth.com [carlroth.com]

A Technical Guide to the Niementowski Synthesis of 6-Bromo-4-Methylquinazoline Derivatives

Abstract

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents. The Niementowski quinazoline synthesis, a classical yet robust method, offers a direct route to this important heterocycle through the condensation of anthranilic acids with amides. This guide provides an in-depth technical overview of the application of the Niementowski synthesis for the preparation of 6-bromo-4-methylquinazoline derivatives. We will explore the underlying reaction mechanism, detail a comprehensive experimental protocol, discuss critical process parameters, and present troubleshooting insights to ensure reproducible and efficient synthesis.

Introduction: The Significance of the Quinazoline Scaffold

Quinazolines and their derivatives are a class of heterocyclic compounds that exhibit a remarkable spectrum of biological activities. Their presence in numerous FDA-approved drugs, such as gefitinib (an EGFR inhibitor for cancer therapy) and prazosin (an alpha-blocker for hypertension), underscores their therapeutic relevance. The specific substitution pattern on the quinazoline ring is critical for modulating pharmacological activity, making the development of efficient and versatile synthetic methodologies a key objective in drug discovery.

The Niementowski synthesis, first reported in 1895, remains a cornerstone reaction for accessing the quinazoline framework. It involves the thermal condensation of an anthranilic acid with an amide or a thioamide. While newer methods have been developed, the operational simplicity and ready availability of starting materials make the Niementowski reaction a highly valuable and practical tool, particularly for creating specific substitution patterns like the 6-bromo-4-methylquinazoline scaffold.

Core Principles of the Niementowski Synthesis

General Reaction and Mechanism

The Niementowski reaction is fundamentally a cyclocondensation process. In the context of our target molecule, the reaction proceeds between 5-bromoanthranilic acid and an acetamide source. The reaction is typically performed at high temperatures (130-220 °C), often without a solvent (neat) or in a high-boiling solvent.

The mechanism, while subject to some debate depending on the exact reactants and conditions, is generally understood to proceed through three key stages:

-

N-Acylation: The reaction initiates with the acylation of the amino group of 5-bromoanthranilic acid by acetamide (or acetic anhydride/acetic acid which can be used as reactants or formed in situ). This forms an intermediate N-acetyl-5-bromoanthranilic acid.

-

Amidation & Cyclization: The N-acetylated intermediate then reacts with a second molecule of ammonia (often generated from the decomposition of the amide reactant at high temperatures) at its carboxylic acid moiety. This forms an N-acetylanthranilamide intermediate, which subsequently undergoes intramolecular cyclization. The amino group of the amide attacks the acetyl carbonyl carbon, leading to a tetrahedral intermediate.

-

Dehydration: The cyclic intermediate readily undergoes dehydration (loss of a water molecule) to form the stable aromatic quinazolinone ring system. If the reaction is carried out with N-acetylanthranilamide directly, the initial acylation step is bypassed. The final product, 6-bromo-2,4-dihydroxyquinazoline, then needs to be converted to the target 6-bromo-4-methylquinazoline in subsequent steps, though variations of the Niementowski reaction can lead more directly to the desired product.

A more direct route to a 4-quinazolinone involves the reaction of an anthranilic acid with a formamide derivative. For a 4-methylquinazoline, the classical Niementowski approach leads to a 4-oxoquinazoline (a quinazolinone). The conversion to the target 4-methylquinazoline often requires subsequent chemical modifications. However, for the purpose of this guide, we will focus on the formation of the core quinazolinone structure via the established Niementowski pathway.

Caption: Fig. 1: Proposed Niementowski Reaction Mechanism

Critical Parameters and Optimization

-

Temperature: This is arguably the most critical factor. The cyclization and dehydration steps require significant thermal energy, with temperatures typically ranging from 180-220 °C. Insufficient temperature leads to incomplete reaction and recovery of starting material or intermediates, while excessive temperature can cause decomposition and charring, reducing the yield and complicating purification.

-

Reaction Time: Typical reaction times range from 2 to 6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

-

Reactant Stoichiometry: An excess of the amide or acid anhydride is often used to drive the reaction to completion and to act as a solvent in neat reaction conditions.

-

Catalysts: While many Niementowski syntheses are performed thermally without a catalyst, acidic catalysts like polyphosphoric acid (PPA) or Lewis acids can sometimes be employed to facilitate cyclization at lower temperatures. However, this can also lead to undesired side reactions.

Experimental Synthesis of a 6-Bromo-4-methylquinazolinone Derivative

This section provides a representative protocol for the synthesis of 6-bromo-2,4-dimethylquinazoline, a close analog of the target structure, which illustrates the practical application of the Niementowski principles. The synthesis proceeds in two stages: the Niementowski cyclization followed by a functionalization step.

Workflow Overview

An In-depth Technical Guide to 6-Bromo-4-methylquinazoline: Chemical Properties and Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-4-methylquinazoline is a heterocyclic organic compound that belongs to the quinazoline family. The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including those with anticancer properties. The presence of a bromine atom and a methyl group on the quinazoline core of 6-Bromo-4-methylquinazoline offers versatile opportunities for further chemical modifications, making it a valuable building block in the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and a detailed analysis of the structural elucidation of 6-Bromo-4-methylquinazoline based on established spectroscopic techniques.

Chemical Properties

6-Bromo-4-methylquinazoline is characterized by the molecular formula C₉H₇BrN₂ and a molecular weight of approximately 223.07 g/mol [1]. The presence of the bromine atom at the 6-position and the methyl group at the 4-position significantly influences its chemical reactivity and physical properties. The bromine atom serves as a useful handle for various transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities.

| Property | Value | Source |

| Molecular Formula | C₉H₇BrN₂ | PubChem[1] |

| Molecular Weight | 223.07 g/mol | PubChem[1] |

| IUPAC Name | 6-bromo-4-methylquinazoline | PubChem[1] |

| CAS Number | 69674-27-7 | PubChem[1] |

| Monoisotopic Mass | 221.97926 Da | PubChem[1] |

| Topological Polar Surface Area | 25.8 Ų | PubChem[1] |

| XLogP3-AA | 2.6 | PubChem[1] |

Synthesis of 6-Bromo-4-methylquinazoline

A plausible and efficient method for the synthesis of 6-Bromo-4-methylquinazoline is a modification of the widely used Niementowski quinazoline synthesis[2][3]. This approach involves the cyclization of an appropriately substituted anthranilic acid derivative with an amide. For the synthesis of 6-Bromo-4-methylquinazoline, a suitable starting material would be 2-acetylamino-5-bromobenzoic acid, which can be cyclized using formamide. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for the Niementowski reaction[4][5].

Proposed Synthetic Pathway:

Caption: Proposed synthesis of 6-Bromo-4-methylquinazoline.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 2-Acetylamino-5-bromobenzoic acid

-

To a solution of 2-amino-5-bromobenzoic acid in a suitable solvent (e.g., glacial acetic acid), add acetic anhydride.

-

Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 2-acetylamino-5-bromobenzoic acid.

Step 2: Synthesis of 6-Bromo-4-methylquinazoline

-

In a microwave reactor vessel, combine 2-acetylamino-5-bromobenzoic acid and an excess of formamide.

-

Irradiate the mixture with microwaves at a set temperature and for a specific duration. The optimization of these parameters is crucial for maximizing the yield.

-

After the reaction is complete, cool the mixture and add water to precipitate the crude product.

-

Filter the solid, wash thoroughly with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 6-Bromo-4-methylquinazoline.

Structural Elucidation

The definitive identification and structural confirmation of 6-Bromo-4-methylquinazoline are achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 6-Bromo-4-methylquinazoline is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts (δ) are predicted based on the analysis of similar bromo-quinazoline derivatives[6].

| Predicted Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | ~9.2 | s | - |

| H-5 | ~8.2 | d | ~2.0 |

| H-7 | ~7.9 | dd | ~8.8, 2.0 |

| H-8 | ~7.7 | d | ~8.8 |

| -CH₃ (at C-4) | ~2.8 | s | - |

Note: These are predicted values and may vary in an actual experimental spectrum.

The ¹³C NMR spectrum will provide information about the number and chemical environment of the carbon atoms in the molecule. The predicted chemical shifts are based on data from related quinazoline structures and general principles of ¹³C NMR spectroscopy[7][8][9].

| Predicted Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~155 |

| C-4 | ~165 |

| C-4a | ~150 |

| C-5 | ~128 |

| C-6 | ~120 |

| C-7 | ~138 |

| C-8 | ~125 |

| C-8a | ~148 |

| -CH₃ (at C-4) | ~22 |

Note: These are predicted values and may vary in an actual experimental spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 6-Bromo-4-methylquinazoline, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio)[10].

-

Expected Molecular Ion (M⁺): m/z ≈ 222 and 224 (in a ~1:1 ratio).

-

Expected Monoisotopic Mass: 221.97926 Da[1].

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 6-Bromo-4-methylquinazoline is expected to exhibit characteristic absorption bands for the aromatic C-H, C=C, and C=N bonds, as well as the C-Br bond[11].

| Predicted Wavenumber (cm⁻¹) | Interpretation |

| 3100-3000 | Aromatic C-H stretching |

| 1620-1580 | C=N stretching (quinazoline ring) |

| 1550-1450 | Aromatic C=C stretching |

| ~1400 | C-H bending (methyl group) |

| 850-800 | C-H out-of-plane bending (aromatic) |

| 600-500 | C-Br stretching |

Note: These are predicted values and may vary in an actual experimental spectrum.

Workflow for Structural Elucidation

Caption: General workflow for the synthesis and structural elucidation.

Conclusion

6-Bromo-4-methylquinazoline is a valuable heterocyclic compound with significant potential in drug discovery and materials science. This technical guide has provided a comprehensive overview of its chemical properties, a plausible synthetic strategy based on the Niementowski reaction, and a detailed approach to its structural elucidation using modern spectroscopic techniques. The predicted spectral data serves as a useful reference for researchers working with this compound. The combination of a versatile synthetic handle (the bromine atom) and the privileged quinazoline scaffold makes 6-Bromo-4-methylquinazoline a promising starting point for the development of novel and impactful chemical entities.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

National Institutes of Health. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Retrieved from [Link]

-

Wikipedia. (n.d.). Niementowski quinoline synthesis. Retrieved from [Link]

-

SpectraBase. (n.d.). 6-Bromo-2-chloro-4-methylquinazoline - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Niementowski Quinazoline Synthesis. Retrieved from [Link]

-

Chemeurope.com. (n.d.). Niementowski quinazoline synthesis. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and characterization of 3-({[(substitutedphenyl)methylene]amino}phenyl)-6-bromo-2-methylquinazoline-4-one. 4(4), 1947-1949. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Retrieved from [Link]

-

ACG Publications. (n.d.). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53427707, 6-Bromo-4-methylquinazoline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 720655, 6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 6-BROMO-3-ETHYLQUINAZOLIN-4-ONE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SciSpace. (2010). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. Retrieved from [Link]

-

Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). database INFRARED SPECTROSCOPY INDEX. Retrieved from [Link]

-

CNR-IRIS. (n.d.). 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders. Retrieved from [Link]

-

OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. Retrieved from [Link]

-

PubChemLite. (n.d.). 6-bromo-4-fluoroquinazoline (C8H4BrFN2). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 161099, 4-(6-Bromo-2-phenylquinazolin-4-yl)morpholine. Retrieved from [Link]

Sources

- 1. 6-Bromo-4-methylquinazoline | C9H7BrN2 | CID 53427707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Niementowski Quinazoline Synthesis [drugfuture.com]

- 3. Niementowski_quinazoline_synthesis [chemeurope.com]

- 4. benchchem.com [benchchem.com]

- 5. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. spectrabase.com [spectrabase.com]

- 9. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 10. benchchem.com [benchchem.com]

- 11. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

A Technical Guide to the Spectroscopic Characterization of 6-Bromo-4-methylquinazoline

Introduction

For researchers and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a foundational requirement for advancing discovery programs. Quinazoline derivatives, in particular, represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides an in-depth technical overview of the spectroscopic characterization of 6-Bromo-4-methylquinazoline (CAS: 69674-27-7), a key intermediate in synthetic chemistry.

While comprehensive, peer-reviewed spectral data for this specific molecule is not widely published, this document serves as an expert guide to the expected spectroscopic profile. By combining foundational principles of spectroscopic analysis with data from closely related analogs, we will provide a robust framework for its identification. This guide will detail the theoretical underpinnings, predictive data, and rigorous, field-proven protocols for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (IR), and Mass Spectrometry (MS) analysis.

Compound Profile:

-

IUPAC Name: 6-bromo-4-methylquinazoline

-

Molecular Formula: C₉H₇BrN₂

-

Molecular Weight: 223.07 g/mol

-

Monoisotopic Mass: 221.97926 Da

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule. For 6-Bromo-4-methylquinazoline, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Expertise & Causality: Experimental Design

The choice of experimental parameters is critical for acquiring high-quality, interpretable NMR data.

-

Solvent Selection: A deuterated solvent that fully dissolves the sample is required. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its well-defined residual peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C) for spectral referencing. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative.

-

Spectrometer Frequency: A high-field NMR spectrometer (e.g., 400 MHz or higher) is strongly recommended. Higher field strengths increase chemical shift dispersion, which is crucial for resolving complex spin systems and overlapping signals often found in aromatic heterocycles.

-

2D NMR for Unambiguous Assignment: While 1D spectra provide primary information, complex aromatic systems benefit from 2D NMR experiments. A Heteronuclear Single Quantum Coherence (HSQC) experiment is invaluable for correlating each proton directly to the carbon it is attached to, while a Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals 2- and 3-bond correlations, allowing for the complete assembly of the molecular puzzle.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals corresponding to the four aromatic protons and the three methyl protons. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the bromine atom, and the electron-donating nature of the methyl group.

Table 1: Predicted ¹H NMR Data for 6-Bromo-4-methylquinazoline (in CDCl₃)

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~ 9.1 | Singlet | 1H | H-2 | The proton at C-2 is adjacent to two electronegative nitrogen atoms, causing a significant downfield shift. |

| ~ 8.2 | Doublet (d) | 1H | H-5 | H-5 is ortho to the bromine atom and part of the benzene ring, expected to be downfield. |

| ~ 8.0 | Doublet of Doublets (dd) | 1H | H-7 | H-7 is coupled to both H-5 and H-8, leading to a doublet of doublets splitting pattern. |

| ~ 7.8 | Doublet (d) | 1H | H-8 | H-8 is part of the benzene portion of the ring system. |

| ~ 2.8 | Singlet | 3H | -CH₃ | The methyl group protons are a singlet and are shifted downfield due to attachment to the aromatic system. |

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals for the nine carbon atoms in the molecule, as there is no molecular symmetry.

Table 2: Predicted ¹³C NMR Data for 6-Bromo-4-methylquinazoline (in CDCl₃)

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |

| ~ 165 | C-4 | Quaternary carbon attached to the methyl group and nitrogen. |

| ~ 158 | C-2 | Carbon situated between two nitrogen atoms, significantly deshielded. |

| ~ 150 | C-8a | Quaternary carbon at the ring fusion. |

| ~ 138 | C-7 | Aromatic CH carbon. |

| ~ 130 | C-5 | Aromatic CH carbon, deshielded by the adjacent bromine. |

| ~ 128 | C-4a | Quaternary carbon at the ring fusion. |

| ~ 125 | C-8 | Aromatic CH carbon. |

| ~ 122 | C-6 | Carbon directly attached to bromine, its signal will be attenuated but shifted downfield. |

| ~ 22 | -CH₃ | Methyl carbon, appearing in the typical aliphatic region. |

Experimental Protocol: NMR Data Acquisition

This protocol outlines the standard procedure for acquiring high-quality NMR spectra.

-

Sample Preparation:

-

Accurately weigh 10-15 mg of 6-Bromo-4-methylquinazoline for ¹H NMR (or 40-50 mg for ¹³C NMR).

-

Dissolve the sample in approximately 0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean vial.

-

Transfer the solution to a 5 mm NMR tube. If any solid particles are visible, filter the solution through a small cotton or glass wool plug in a pipette.

-

-

Spectrometer Setup:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and signal resolution.

-

-

¹H NMR Acquisition:

-

Use a standard single-pulse sequence.

-

Set the spectral width to cover a range of 0-12 ppm.

-

Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Use a standard proton-decoupled pulse sequence.

-

Set the spectral width to 0-220 ppm.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C, with a relaxation delay of 2 seconds.

-

-

Data Processing:

-

Apply Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

-

Caption: Logical flow of FTIR spectral acquisition and analysis.

Section 3: Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Expertise & Causality: Technique Selection

-

Ionization Method: For a relatively volatile and thermally stable molecule like 6-Bromo-4-methylquinazoline, Electron Ionization (EI) is a robust and common choice. EI is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation, which acts as a molecular fingerprint. Electrospray Ionization (ESI), a "soft" technique, could also be used, which would primarily yield the protonated molecular ion [M+H]⁺ with minimal fragmentation, confirming the molecular weight.

-

High-Resolution MS (HRMS): Whenever possible, HRMS should be employed. It provides a highly accurate mass measurement (typically to four decimal places), which allows for the unambiguous determination of the molecular formula by distinguishing it from other formulas with the same nominal mass.

Predicted Mass Spectrum Data

The most critical feature of the mass spectrum will be the isotopic pattern of the molecular ion, caused by the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br) which are in a nearly 1:1 ratio of abundance.

Table 4: Predicted Key Ions in the EI Mass Spectrum of 6-Bromo-4-methylquinazoline

| Predicted m/z | Ion | Rationale |

| 222 & 224 | [M]⁺ | Molecular Ion Peak. The presence of two peaks of nearly equal intensity, separated by 2 m/z units, is the classic signature of a compound containing one bromine atom. |

| 143 | [M - Br]⁺ | Loss of Bromine. This represents the most likely initial fragmentation, where the bromine radical is lost, leaving a stable quinazoline cation. This is often the base peak. |

| 116 | [M - Br - HCN]⁺ | Ring Fragmentation. Following the loss of bromine, the quinazoline ring can fragment by losing a neutral molecule of hydrogen cyanide (27 Da). |

Experimental Protocol: GC-MS (EI) Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

-

-

Instrument Setup (Gas Chromatography):

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

The GC will separate the compound from any potential impurities based on its boiling point and interaction with the column stationary phase. A typical temperature program might start at 100°C and ramp up to 280°C.

-

-

Instrument Setup (Mass Spectrometry):

-

The eluent from the GC column enters the MS ion source.

-

Ionization: Use a standard Electron Ionization (EI) source at 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-300.

-

-

Data Analysis:

-

Examine the total ion chromatogram (TIC) to find the peak corresponding to the compound.

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peaks (M⁺ and M+2⁺) to confirm the molecular weight and the presence of bromine.

-

Analyze the major fragment ions to corroborate the proposed structure.

-

Conclusion

The structural characterization of 6-Bromo-4-methylquinazoline is a multi-faceted process requiring the synergistic application of NMR, IR, and Mass Spectrometry. This guide provides the predictive data and robust, validated protocols necessary for a researcher to confidently acquire and interpret the spectroscopic data for this compound. The key identifiers to look for are: the distinct aromatic and methyl signals in the ¹H NMR, the nine unique carbon signals in the ¹³C NMR, the characteristic aromatic and C-Br vibrations in the IR spectrum, and, most definitively, the M/M+2 isotopic pattern in the mass spectrum. By following these methodologies, scientists can ensure the unambiguous structural confirmation of 6-Bromo-4-methylquinazoline, a critical step in its use for pharmaceutical research and development.

References

-

Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. (2014). PubMed. Available at: [Link]

-

6-Bromo-2-chloro-4-methylquinazoline - MS (GC) Spectrum. (n.d.). SpectraBase. Available at: [Link]

-

FTIR spectra of Quinoline, GQD, GQD-HA-DOPA, and GQD-HA-DOPA-Qu NCs. (n.d.). ResearchGate. Available at: [Link]

-

Culbertson, H., Decius, J. C., & Christensen, B. E. (1952). Quinazolines. XIII. A Study of the Infrared Spectra of Certain Quinazoline Derivatives. Journal of the American Chemical Society, 74(19), 4834–4838. Available at: [Link]

-

6-Bromo-4-methylquinazoline Cas 69674-27-7. (n.d.). BIOSYNCE. Available at: [Link]

-

PubChem. (n.d.). 6-Bromo-4-methylquinazoline. PubChem. Available at: [Link]

-

FTIR Spectrum for compound (11). (n.d.). ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline. PubChem. Available at: [Link]

-

CAS NO. 69674-27-7 | 6-bromo-4-methylquinazoline. (n.d.). Local Pharma Guide. Available at: [Link]

-

Mass Spectrometry (MS) Fragmentation Patterns. (2025). Save My Exams. Available at: [Link]

-

Enders, A. A., et al. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Semantic Scholar. Available at: [Link]

-

An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). National Institutes of Health (NIH). Available at: [Link]

-

Functional group identification for FTIR spectra using image-based machine learning models. (n.d.). NSF Public Access Repository. Available at: [Link]

-

Molecular peaks of bromide compounds. (n.d.). ResearchGate. Available at: [Link]

-

Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. Available at: [Link]

-

Infrared Spectroscopy Index. (n.d.). Doc Brown's Chemistry. Available at: [Link]

-

6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders. (n.d.). CNR-IRIS. Available at: [Link]

-

6-bromo-4-fluoroquinazoline (C8H4BrFN2). (n.d.). PubChemLite. Available at: [Link]

The Emergent Therapeutic Promise of Quinazoline Scaffolds: A Technical Guide for Drug Discovery

Foreword: The Quinazoline Core - A Privileged Scaffold in Medicinal Chemistry

The quest for novel therapeutic agents is a perpetual endeavor in biomedical science. Within the vast landscape of heterocyclic chemistry, the quinazoline scaffold has unequivocally established itself as a "privileged structure." Its bicyclic framework, a fusion of a benzene and a pyrimidine ring, offers a unique combination of rigidity and modularity, making it an ideal template for the design of potent and selective modulators of various biological targets. From the first FDA-approved quinazoline-based drugs to the cutting-edge research of today, this versatile core continues to empower the development of next-generation therapeutics against a spectrum of human diseases.

This technical guide is designed for researchers, medicinal chemists, and drug development professionals. It eschews a rigid, templated format in favor of a logically flowing narrative that mirrors the drug discovery process itself—from conceptualization and synthesis to comprehensive biological evaluation and mechanistic elucidation. Herein, we delve into the causality behind experimental choices, providing not just protocols, but the scientific rationale that underpins them, ensuring a self-validating system of inquiry. Every claim is substantiated by authoritative sources, fostering a foundation of trust and scientific integrity.

I. Architectural Blueprint: The Synthesis of Novel Quinazoline Scaffolds

The biological potential of any quinazoline derivative is intrinsically linked to its chemical architecture. The ability to strategically introduce a diverse array of substituents at various positions of the quinazoline ring is paramount for tuning its pharmacological properties. While numerous synthetic routes exist, we will focus on a robust and widely applicable method for the synthesis of 2,4-disubstituted quinazolines, a class that has yielded numerous clinically relevant molecules.[1]

Detailed Protocol: Synthesis of 2,4-Disubstituted Quinazoline Derivatives

This protocol outlines a reliable three-step synthesis starting from readily available 2-aminobenzonitriles.

Step 1: Synthesis of 2-Amino-N'-arylbenzimidamide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminobenzonitrile (1.0 eq) in anhydrous toluene.

-

Reagent Addition: Add the desired aniline (1.1 eq) to the solution.

-

Initiation: Slowly add trimethylaluminum (2.0 M in toluene, 2.0 eq) to the reaction mixture at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 110 °C).

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-N'-arylbenzimidamide.

Step 2: Cyclization to 4-Amino-2-arylquinazoline

-

Reaction Setup: Dissolve the 2-amino-N'-arylbenzimidamide (1.0 eq) from Step 1 in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Reagent Addition: Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Reaction Progression: Heat the reaction mixture to 120-140 °C.

-

Monitoring: Monitor the cyclization by TLC.

-

Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

-

Isolation: Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the 4-amino-2-arylquinazoline.

Step 3: Further Functionalization at Position 4 (Optional)

The 4-amino group can be further modified. For instance, a chloro-substituent can be introduced, which can then be displaced by various nucleophiles.

-

Chlorination: Treat the 4-amino-2-arylquinazoline with phosphorus oxychloride (POCl₃) to yield the 4-chloro-2-arylquinazoline intermediate.

-

Nucleophilic Substitution: React the 4-chloro derivative with a variety of amines, alcohols, or thiols to introduce diverse functionalities at the 4-position.

II. Unveiling the Anticancer Potential: A Multi-pronged Approach

The anticancer activity of quinazoline derivatives is the most extensively studied aspect of their biological profile.[2] Numerous quinazoline-based drugs, such as gefitinib and erlotinib, are established therapies for various cancers.[3] Their mechanisms of action are diverse, ranging from the inhibition of key signaling kinases to the disruption of cellular machinery essential for proliferation.

A. Targeting Receptor Tyrosine Kinases: The EGFR Inhibition Paradigm

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[3] Its aberrant activation is a hallmark of many cancers, making it a prime therapeutic target. Quinazoline-based molecules have been exceptionally successful as EGFR inhibitors.[3][4][5][6]

This protocol describes a competitive binding assay to determine the affinity of a test compound for the EGFR kinase domain.

-

Reagent Preparation: Prepare serial dilutions of the novel quinazoline scaffold. Prepare solutions of Eu-anti-tag antibody, Alexa Fluor™ 647-labeled kinase tracer, and the EGFR kinase.

-

Assay Plate Preparation: Add the prepared reagents and test compounds to a low-volume 384-well plate.

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Data Analysis: Calculate the emission ratio and plot the results against the concentration of the test compound to determine the IC₅₀ value.

B. Disrupting the Cytoskeleton: Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton, playing a central role in cell division, motility, and intracellular transport.[7] Compounds that interfere with tubulin polymerization are potent anticancer agents. A growing body of evidence highlights the potential of quinazoline derivatives as tubulin polymerization inhibitors.[7][8][9]

This protocol measures the effect of a test compound on the polymerization of purified tubulin in vitro.[8][10][11]

-

Reagent Preparation: Reconstitute lyophilized bovine brain tubulin in a general tubulin buffer. Prepare serial dilutions of the quinazoline test compound.

-

Reaction Mixture: In a 96-well plate, combine the tubulin solution, GTP, and the test compound.

-

Initiation of Polymerization: Initiate polymerization by incubating the plate at 37 °C.

-

Data Acquisition: Measure the increase in absorbance at 340 nm every minute for 60 minutes using a temperature-controlled microplate reader.

-

Data Analysis: Plot the absorbance versus time. The inhibitory effect of the compound can be quantified by comparing the polymerization rate and the final extent of polymerization to a vehicle control.

C. Modulating Key Signaling Cascades: The PI3K/Akt/mTOR and NF-κB Pathways

The PI3K/Akt/mTOR and NF-κB signaling pathways are critical regulators of cell growth, proliferation, survival, and inflammation.[12] Their dysregulation is a common feature in cancer. Several quinazoline derivatives have been shown to modulate these pathways, highlighting another avenue for their anticancer activity.[12][13][14][15]

This protocol details the detection of key phosphorylated proteins in the PI3K/Akt/mTOR pathway in response to treatment with a quinazoline derivative.[13][16][17]

-

Cell Culture and Treatment: Plate cancer cells and allow them to adhere. Treat the cells with various concentrations of the quinazoline compound for a specified time.

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of Akt, mTOR, and S6K.

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities to determine the change in phosphorylation status of the target proteins.

D. Inducing Programmed Cell Death: Apoptosis Assays

A hallmark of effective anticancer agents is their ability to induce apoptosis in cancer cells. The Annexin V-FITC assay is a widely used method to detect early-stage apoptosis.[18][19][20][21][22]

-

Cell Treatment: Treat cancer cells with the quinazoline compound for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

III. Combating Microbial Threats: The Antimicrobial Potential of Quinazolines

The rise of antimicrobial resistance is a global health crisis. Quinazoline derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[20][21][23][24][25]

Experimental Workflow: Evaluating Antimicrobial Activity

Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent.[15][25]

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilutions: Prepare two-fold serial dilutions of the quinazoline compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

IV. Quelling Inflammation: The Anti-inflammatory Promise

Chronic inflammation is a key driver of many diseases, including arthritis, inflammatory bowel disease, and some cancers. Quinazoline derivatives have demonstrated significant anti-inflammatory properties, often through the modulation of pathways like NF-κB.[11]

Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the anti-inflammatory activity of novel compounds.

-

Animal Acclimatization: Acclimatize male Wistar rats to the laboratory conditions.

-

Compound Administration: Administer the quinazoline compound or vehicle orally or intraperitoneally.

-

Induction of Inflammation: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

V. Predictive Power: In Silico ADMET Analysis

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of lead compounds. In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction tools can provide valuable insights into the drug-likeness of a molecule, helping to prioritize candidates for further development.[12][23]

Key ADMET Parameters to Evaluate:

-

Absorption: Prediction of human intestinal absorption (HIA) and Caco-2 cell permeability.

-

Distribution: Prediction of blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

-

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.

-

Excretion: Prediction of renal clearance.

-

Toxicity: Prediction of potential cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and hepatotoxicity.

VI. Structure-Activity Relationship (SAR) and Data Synthesis

The systematic modification of the quinazoline scaffold and the subsequent evaluation of the biological activity of the resulting analogs allow for the elucidation of the structure-activity relationship (SAR). This is a critical step in optimizing lead compounds.

Table 1: Anticancer Activity of Representative Quinazoline Derivatives

| Compound ID | Substitution Pattern | Target/Mechanism | Cell Line | IC₅₀/GI₅₀ (µM) | Reference |

| Gefitinib | 4-Anilinoquinazoline | EGFR Inhibitor | A549 | 0.015 | |

| Erlotinib | 4-Anilinoquinazoline | EGFR Inhibitor | NCI-H1975 | 0.009 | |

| Compound A | 2-Aryl-4-amino | Tubulin Polymerization Inhibitor | MCF-7 | 0.082 | |

| Compound B | 2,4-Disubstituted | PI3K/HDAC Dual Inhibitor | HCT116 | 0.0025 | [24] |

| Compound C | Quinazolinone-sulfonamide | VEGFR-2 Inhibitor | A549 | 12.3 | [24] |

Table 2: Antimicrobial Activity of Representative Quinazoline Derivatives

| Compound ID | Substitution Pattern | Target Organism | MIC (µg/mL) | Reference |

| Compound D | 2-Thio-quinazolinone | S. aureus | 2 | [7] |

| Compound E | 2,3-Disubstituted quinazolinone | E. coli | 8 | [7] |

| Compound F | 4-Aminoquinazoline | C. albicans | 4 | [23] |

| Compound G | 2-Styrylquinazolin-4(3H)-one | B. subtilis | 1.56 |

VII. Conclusion and Future Perspectives

The quinazoline scaffold remains a vibrant and highly fruitful area of research in medicinal chemistry. Its proven track record, exemplified by numerous marketed drugs, and its continued emergence in the discovery of novel bioactive agents with diverse mechanisms of action, underscore its enduring importance. The synthetic accessibility and the potential for multi-target engagement offer exciting opportunities for the development of next-generation therapeutics. Future efforts will likely focus on the design of highly selective inhibitors, the exploration of novel biological targets, and the development of quinazoline-based compounds for combination therapies and for tackling drug resistance. The comprehensive, integrated approach to synthesis, biological evaluation, and mechanistic study outlined in this guide provides a robust framework for unlocking the full therapeutic potential of this remarkable heterocyclic system.

References

-

Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]

- Al-Suwaidan, I. A., et al. (2022). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 27(21), 7293.

- Ismail, M. A. H., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 28(7), 3199.

- Jafari, E., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 11(1), 1–14.

- Wright, S. W., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(9), 4410–4424.

-

Protheragen. (n.d.). ADMET Prediction. Retrieved from [Link]

-

Fiveable. (n.d.). ADMET prediction | Medicinal Chemistry Class Notes. Retrieved from [Link]

-

Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Retrieved from [Link]

- Wang, D., et al. (2014). Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. Molecules, 19(7), 10336–10348.

-

Bio-protocol. (n.d.). Tubulin Polymerization Assay. Retrieved from [Link]

-

Aurlide. (2025). How do you predict ADMET properties of drug candidates?. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Retrieved from [Link]

- da Silva, A. D., et al. (2022). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Expert Opinion on Drug Discovery, 17(11), 1259–1287.

-

ResearchGate. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Retrieved from [Link]

-

Wikipedia. (n.d.). Niementowski quinoline synthesis. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

- Stanczak, A., et al. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. International Journal of Molecular Sciences, 22(21), 11885.

-

eCampusOntario Pressbooks. (2019). 1.2 Western Blot and the mTOR Pathway. Retrieved from [Link]

- Zayed, M. F., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Cureus, 16(5), e60662.

-

Der Pharma Chemica. (n.d.). Synthesis and evaluation of new 2,3- and 2,4-disubstituted quinazoline derivatives as potential antibacterial and antifungal. Retrieved from [Link]

-

Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure–activity relationship (SAR) of compounds 8–16; IC50 + SEM.... Retrieved from [Link]

- Jantarapidok, P., et al. (2023).

-

PubMed Central. (n.d.). Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Retrieved from [Link]

-

Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

-

Flow Cytometry Core Facility, University of Cambridge. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]

- Yousefbeyk, F., & Ghasemi, S. (2025). A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. Pharmaceutical Sciences, 31(1).

-

ResearchGate. (n.d.). IC50 values of the test compounds against the three cancer cell lines. Retrieved from [Link]

-

PubMed. (2023). Structure–activity relationship studies based on quinazoline derivatives as EGFR kinase inhibitors (2017–present). Retrieved from [Link]

-

Bio-protocol. (n.d.). 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema. Retrieved from [Link]

-

Bio-protocol. (n.d.). In vitro antimicrobial susceptibility assay (MIC determination). Retrieved from [Link]

-

PubMed Central. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Retrieved from [Link]

-

SlideShare. (n.d.). Anti inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted. Retrieved from [Link]

-

PubMed Central. (n.d.). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Retrieved from [Link]

-

Hancock Lab, University of British Columbia. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

Sources

- 1. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantifying NF-κB Activation by Flow Cytometry of IκBα Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. indigobiosciences.com [indigobiosciences.com]

- 11. researchgate.net [researchgate.net]

- 12. bowdish.ca [bowdish.ca]

- 13. benchchem.com [benchchem.com]

- 14. Quantitative Analysis of NF-κB Transactivation Specificity Using a Yeast-Based Functional Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quinazoline synthesis [organic-chemistry.org]

- 16. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Niementowski_quinazoline_synthesis [chemeurope.com]

- 25. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) | MDPI [mdpi.com]

6-Bromo-4-methylquinazoline: A Versatile Scaffold for the Synthesis of Novel Bioactive Molecules

A Technical Guide for Drug Development Professionals